molecular formula C13H23NS B13286763 N-[2-(Cyclohex-1-en-1-yl)ethyl]thian-3-amine

N-[2-(Cyclohex-1-en-1-yl)ethyl]thian-3-amine

Cat. No.: B13286763
M. Wt: 225.40 g/mol
InChI Key: QFYXGARKTPVNJI-UHFFFAOYSA-N
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Description

N-[2-(Cyclohex-1-en-1-yl)ethyl]thian-3-amine is an organic compound characterized by the presence of a cyclohexene ring, an ethyl chain, and a thian-3-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Cyclohex-1-en-1-yl)ethyl]thian-3-amine typically involves the reaction of cyclohexene with ethylamine under specific conditions. The process may include steps such as:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Cyclohex-1-en-1-yl)ethyl]thian-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexenone derivatives, while reduction may produce cyclohexane derivatives.

Scientific Research Applications

N-[2-(Cyclohex-1-en-1-yl)ethyl]thian-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(Cyclohex-1-en-1-yl)ethyl]thian-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(Cyclohex-1-en-1-yl)ethyl]thian-3-amine is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds. Its combination of a cyclohexene ring, ethyl chain, and thian-3-amine group sets it apart and may lead to unique applications and reactivity.

Properties

Molecular Formula

C13H23NS

Molecular Weight

225.40 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]thian-3-amine

InChI

InChI=1S/C13H23NS/c1-2-5-12(6-3-1)8-9-14-13-7-4-10-15-11-13/h5,13-14H,1-4,6-11H2

InChI Key

QFYXGARKTPVNJI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC2CCCSC2

Origin of Product

United States

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